Fmoc-L-o-Tyr(mom)

Peptide Synthesis SPPS Orthogonal Protection

Standard Fmoc-SPPS relies on acid-labile tBu protection, but when the tyrosine hydroxyl must survive TFA cleavage for post-synthetic conjugation, fragment coupling, or orthogonal modification, Fmoc-L-Tyr(tBu)-OH fails. Fmoc-L-o-Tyr(mom) solves this with its acid-stable MOM ether: • Enables synthesis of side-chain-protected peptide fragments that remain intact after global TFA deprotection. • Allows selective on-resin MOM removal (e.g., 1% TFA or ZnBr₂) for site-specific tagging while all other acid-labile groups stay protected. • Delivers a unique NMR fingerprint for QC identity verification in GMP peptide API manufacturing. Supplied as off-white powder, ≥98% purity, with full analytical documentation.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
Cat. No. B13652316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-o-Tyr(mom)
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyOTFCPHOJAXVQDP-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-o-Tyr(mom) for Orthogonal SPPS


Fmoc-L-o-Tyr(mom) (CAS 204384-70-3) is a protected tyrosine derivative in which the alpha-amino group bears the standard Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the phenolic hydroxyl group is protected with a methoxymethyl (MOM) ether . This compound serves as a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that is distinct from the more commonly employed tert-butyl (tBu) protected analog . Its primary utility lies in synthetic pathways that require the selective preservation or modification of the tyrosine hydroxyl group under conditions that would prematurely cleave acid-labile protecting groups such as tBu.

Why tBu Cannot Replace Fmoc-L-o-Tyr(mom)


In Fmoc/tBu SPPS, the near-ubiquitous use of Fmoc-L-Tyr(tBu)-OH relies on the final global deprotection step using trifluoroacetic acid (TFA) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups . However, for applications requiring the tyrosine hydroxyl to remain protected through the TFA cleavage step—such as for post-synthetic on-resin modifications, conjugation chemistry, or the synthesis of protected peptide fragments for convergent strategies—the acid-stable MOM ether on Fmoc-L-o-Tyr(mom) is essential . Substituting with Fmoc-L-Tyr(tBu)-OH would lead to an unprotected phenol following TFA cleavage, precluding subsequent selective modification and resulting in a different final product, thereby failing the experimental objective.

Fmoc-L-o-Tyr(mom) vs. In-Class Analogs


MOM vs. tBu Acid Stability

Fmoc-L-o-Tyr(mom) provides a critical orthogonal protection dimension not available with Fmoc-L-Tyr(tBu)-OH. The MOM group on Fmoc-L-o-Tyr(mom) is stable to the acidic conditions used for global deprotection and resin cleavage in Fmoc-based SPPS (e.g., 95% TFA, 3 hours), whereas the tert-butyl (tBu) group on the standard analog Fmoc-L-Tyr(tBu)-OH is labile and completely removed under these same conditions . This differential stability enables Fmoc-L-o-Tyr(mom) to be used for the synthesis of peptides with a protected tyrosine side chain post-cleavage, a feat impossible with the tBu-protected analog.

Peptide Synthesis SPPS Orthogonal Protection

NMR Signature of MOM Protection

The presence of the MOM group on Fmoc-L-o-Tyr(mom) confers unique spectral properties compared to other protected tyrosine derivatives. Nuclear Magnetic Resonance (NMR) analysis of the compound confirms the presence of the characteristic methoxymethyl (MOM) protecting group, providing specific diagnostic peaks that are absent in the NMR spectra of Fmoc-L-Tyr(tBu)-OH or Fmoc-L-Tyr-OH . This allows for unambiguous identity confirmation and purity assessment via techniques like 1H NMR and 13C NMR, which is a crucial quality control parameter for building blocks used in regulated or high-value peptide synthesis.

Analytical Chemistry NMR Spectroscopy Peptide Characterization

Nucleopeptide and Bioconjugate Synthesis

The Fmoc-L-o-Tyr(mom) scaffold represents a fundamental building block for generating more complex, orthogonally protected derivatives suitable for advanced applications. A key example is the synthesis of Fmoc-protected nucleoamino acids, where a tyrosine derivative's hydroxyl group is functionalized with a DNA nucleobase via an ester bond [1]. While this reference uses a different final ester modification, it establishes the critical need for a tyrosine building block with an Fmoc-protected alpha-amine and a free, modifiable hydroxyl group—a state achievable from Fmoc-L-o-Tyr(mom) after selective MOM deprotection, but not directly from Fmoc-L-Tyr(tBu)-OH due to its TFA-labile group. This positions Fmoc-L-o-Tyr(mom) as a strategic intermediate for creating novel nucleopeptides and bioconjugates for biomedical research.

Nucleopeptides Biomedical Applications Bioconjugation

Market Supply and Purity Specifications

From a procurement perspective, Fmoc-L-o-Tyr(mom) is a specialized reagent with a more limited supply chain compared to commodity building blocks like Fmoc-L-Tyr(tBu)-OH. According to a global market report, this compound is tracked as a distinct chemical entity with its own manufacturing methods and application segments [1]. Vendor listings for related derivatives (e.g., FMOC-L-HTYR(MOM), a homotyrosine analog) indicate a commercial purity specification of ≥ 95% and a high market price point (e.g., approximately $1000 USD for 1 gram) , suggesting that Fmoc-L-o-Tyr(mom) falls into a similar category of high-value, low-volume specialty chemicals. This contrasts sharply with the widespread availability and lower cost of Fmoc-L-Tyr(tBu)-OH, which is offered by dozens of suppliers at purities of ≥ 98% for a fraction of the price.

Procurement Supply Chain Quality Control

Fmoc-L-o-Tyr(mom) Application Scenarios


Protected Fragment Synthesis for Ligation

In the convergent synthesis of large or complex peptides, a protected peptide fragment bearing a free C-terminus is required for chemoselective ligation or fragment coupling. Fmoc-L-o-Tyr(mom) enables the synthesis of such a fragment where the tyrosine hydroxyl remains protected by the acid-stable MOM group after global TFA cleavage. This is a direct application of the acid stability evidence and is impossible with the standard Fmoc-L-Tyr(tBu)-OH analog. The resulting protected fragment can be purified and stored, then used in a subsequent ligation step, after which the MOM group can be removed under mild conditions.

Nucleopeptide Probes and Therapeutics

Researchers developing novel nucleopeptides, which combine the properties of nucleic acids and peptides, require building blocks that can be orthogonally functionalized. Fmoc-L-o-Tyr(mom) serves as a key precursor. Following SPPS and selective MOM deprotection, the free tyrosine hydroxyl can be esterified with a nucleobase derivative to create a novel Fmoc-protected nucleoamino acid, as demonstrated in a related synthetic pathway . This approach allows for the creation of aromatic nucleopeptides with potential applications as biomolecular probes or in therapeutic development.

On-Resin Tyrosine Modification

For applications requiring the site-specific attachment of tags, fluorophores, or polyethylene glycol (PEG) chains to a tyrosine side chain after the peptide chain has been fully assembled, Fmoc-L-o-Tyr(mom) is the necessary reagent. The MOM group can be selectively removed on the solid support (e.g., with mild acid like 1% TFA or ZnBr2 in DCM), freeing the phenol for subsequent modification while all other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact. This contrasts with Fmoc-L-Tyr(tBu)-OH, where the tBu group is only removable under the same harsh TFA conditions that deprotect all other acid-labile groups, offering no selectivity .

Identity Verification in GMP Manufacturing

In a GMP (Good Manufacturing Practice) environment for producing peptide APIs (Active Pharmaceutical Ingredients), the unambiguous identification of every incoming building block is a regulatory requirement. The unique NMR spectral signature of Fmoc-L-o-Tyr(mom), which is distinct from other Fmoc-tyrosine derivatives, provides a definitive analytical fingerprint for this purpose . QC laboratories can use this signature to confirm the correct compound has been received and to verify its purity before use in a regulated synthesis campaign, ensuring compliance and product consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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